2-[(Ethylsulfanyl)methyl]piperidine
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Overview
Description
2-[(Ethylsulfanyl)methyl]piperidine: is a chemical compound with the following properties:
CAS Number: 1250043-71-0
Molecular Formula: CHNS
Molecular Weight: 159.29 g/mol
Preparation Methods
Synthetic Routes: The synthesis of 2-[(Ethylsulfanyl)methyl]piperidine involves the introduction of an ethylthiomethyl group onto a piperidine ring. While specific synthetic routes may vary, one common method is the reaction of piperidine with ethyl mercaptan (HSCH2CH3) under appropriate conditions.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often prepare it through custom synthesis.
Chemical Reactions Analysis
Reactivity: 2-[(Ethylsulfanyl)methyl]piperidine can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfur atom can yield the corresponding thiomethylpiperidine.
Substitution: The ethylthiomethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various alkylating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to sulfoxide or sulfone derivatives, while reduction results in thiomethylpiperidine.
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]piperidine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe in biological studies.
Medicine: Potential use in drug development due to its structural features.
Industry: Limited applications, but it could be explored further.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects fully.
Comparison with Similar Compounds
While 2-[(Ethylsulfanyl)methyl]piperidine is relatively unique due to its ethylthiomethyl group, similar compounds include piperidine derivatives with various substituents.
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3 |
InChI Key |
HPUFDZUYROBFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CCCCN1 |
Origin of Product |
United States |
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